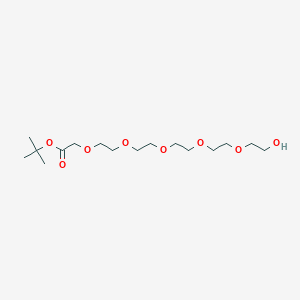

Hydroxy-PEG5-CH2CO2tBu

Übersicht

Beschreibung

Hydroxy-PEG4-O-Boc ist eine Verbindung, die in erster Linie als Linker bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet wird. Es gehört zur Klasse der Polyethylenglykol (PEG)-Derivate und zeichnet sich durch seine Fähigkeit aus, die selektive Degradation von Zielproteinen zu ermöglichen, indem es das Ubiquitin-Proteasom-System innerhalb von Zellen nutzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Hydroxy-PEG4-O-Boc beinhaltet typischerweise die Reaktion eines PEG-Derivats mit einer Boc-geschützten Hydroxygruppe. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen. Der Prozess kann mehrere Schritte umfassen, einschließlich der Reinigung und Charakterisierung, um die Reinheit und Qualität der endgültigen Verbindung sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Hydroxy-PEG4-O-Boc folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und beinhaltet häufig automatisierte Systeme und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und hohe Reinheit des Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Hydroxy-PEG4-O-Boc durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Boc-geschützte Hydroxygruppe kann durch andere funktionelle Gruppen substituiert werden.

Entschützungreaktionen: Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um die freie Hydroxy-PEG4-Verbindung zu ergeben

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, und die Reaktionen werden typischerweise in organischen Lösungsmitteln durchgeführt.

Entschützungreaktionen: Saure Bedingungen, wie z. B. die Verwendung von Trifluoressigsäure, werden üblicherweise zur Entfernung der Boc-Gruppe eingesetzt

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Die Hauptprodukte sind PEG-Derivate mit verschiedenen daran gebundenen funktionellen Gruppen.

Entschützungreaktionen: Das Hauptprodukt ist die freie Hydroxy-PEG4-Verbindung

Analyse Chemischer Reaktionen

Deprotection of the tert-Butyl Ester

The tert-butyl ester (CO2tBu) undergoes acid-catalyzed hydrolysis to yield a free carboxylic acid (HO-PEG5-CH2COOH). This reaction is critical for generating reactive sites for subsequent conjugations:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Mechanism : Acidic cleavage of the tert-butyl group via protonation and elimination of isobutylene .

-

Applications : The deprotected carboxylic acid is used in peptide coupling or amide bond formation .

Esterification of the Hydroxyl Group

The terminal hydroxyl (-OH) on the PEG chain reacts with electrophiles to form esters or carbonates:

-

Reaction with 4-Nitrophenyl Chloroformate :

-

Reaction with Mesyl Chloride (MsCl) :

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into leaving groups (e.g., mesylate, iodide) for displacement reactions:

-

Formation of Iodo-PEG Derivatives :

Oxidation Reactions

While direct oxidation of the hydroxyl group in this compound is less common, PEG spacers are known to stabilize oxidized intermediates in complex systems .

Comparative Reactivity of PEG Derivatives

The reactivity of this compound is contextualized against related compounds:

Synthetic Limitations and Optimizations

Wissenschaftliche Forschungsanwendungen

Hydroxy-PEG4-O-Boc hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Linker bei der Synthese von PROTACs verwendet, um die selektive Degradation von Zielproteinen zu ermöglichen.

Biologie: Wird in Studien zu Protein-Protein-Interaktionen und zellulären Signalwegen eingesetzt.

Medizin: Wird auf sein Potenzial in der gezielten Therapie, insbesondere bei der Krebsbehandlung, untersucht.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Arzneimitteltransportsystemen eingesetzt

Wirkmechanismus

Hydroxy-PEG4-O-Boc fungiert als Linker in PROTACs, die so konzipiert sind, dass sie bestimmte Proteine zur Degradation zielen. Die Verbindung verbindet zwei Liganden: einen, der an das Zielprotein bindet, und einen anderen, der eine E3-Ubiquitinligase rekrutiert. Diese Interaktion führt zur Ubiquitinierung und anschließenden Degradation des Zielproteins durch das Proteasom .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydroxy-PEG5-Boc: Ein weiterer PEG-basierter PROTAC-Linker mit einer ähnlichen Struktur, aber einer längeren PEG-Kette.

Hydroxy-PEG3-O-Boc: Ein kürzerer PEG-basierter Linker, der in ähnlichen Anwendungen eingesetzt wird

Einzigartigkeit

Hydroxy-PEG4-O-Boc ist einzigartig aufgrund seiner spezifischen PEG-Kettenlänge, die ein optimales Gleichgewicht zwischen Flexibilität und Stabilität bei der PROTAC-Synthese bietet. Dies macht es besonders gut geeignet für Anwendungen, die eine präzise Kontrolle über die räumliche Anordnung von Liganden erfordern .

Biologische Aktivität

Hydroxy-PEG5-CH2CO2tBu, a polyethylene glycol (PEG) derivative, has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties and biological activities. This compound features a hydroxyl group and a t-butyl protected carboxyl group, which enhances its solubility in aqueous environments and allows for further functionalization. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Details |

|---|---|

| Molecular Formula | C16H32O8 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1807530-05-7 |

| Functional Groups | Hydroxyl, t-butyl ester |

| Purity | 95% |

| Storage Conditions | -20°C |

This compound is characterized by its hydrophilic PEG spacer, which significantly increases solubility in biological fluids. The hydroxyl group provides a reactive site for further derivatization, while the t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating various applications in drug development and bioconjugation .

1. Drug Delivery Systems

This compound plays a crucial role in enhancing the pharmacokinetics of therapeutic agents. Its ability to improve solubility and reduce immunogenicity makes it an ideal candidate for use in drug formulations. Studies have shown that PEGylation can significantly extend the half-life of drugs in circulation, allowing for reduced dosing frequency and improved patient compliance.

2. Antibody-Drug Conjugates (ADCs)

The compound is utilized as a linker in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The stability of the t-butyl protected carboxyl group allows for precise control over the release of the drug once internalized by target cells .

3. Bioconjugation Techniques

This compound is frequently employed in bioconjugation processes where it links proteins or peptides with minimal impact on their biological activity. This is particularly important in the development of targeted therapies where maintaining the functionality of biomolecules is critical .

Case Studies

Case Study 1: Enhanced Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized an ADC using this compound as a linker. The resulting conjugate exhibited enhanced antitumor activity against human colorectal adenocarcinoma cell lines compared to non-PEGylated counterparts. The study highlighted that PEGylation improved the solubility and stability of the drug, leading to increased efficacy and reduced systemic toxicity .

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted to evaluate the safety profile of this compound in vivo. Results indicated that this compound exhibited low cytotoxicity and favorable immune response characteristics when administered to animal models, suggesting its potential for clinical applications in drug delivery systems .

Research Findings

Research on this compound has revealed several key findings:

- Increased Solubility : The hydrophilic nature of PEG significantly enhances the solubility of conjugated drugs in physiological conditions.

- Controlled Release : The t-butyl protective group allows for controlled release mechanisms under specific conditions (e.g., acidic environments), making it suitable for targeted delivery applications.

- Functionalization Potential : The hydroxyl group provides a versatile site for further modifications, enabling the design of complex bioconjugates tailored for specific therapeutic needs .

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBSNFHNMATJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.